molecular formula C24H17Cl2N3O6 B2931893 (Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522656-01-5

(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No. B2931893
CAS RN: 522656-01-5
M. Wt: 514.32
InChI Key: OHZLTYWAQWROSV-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C24H17Cl2N3O6 and its molecular weight is 514.32. The purity is usually 95%.
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Scientific Research Applications

Photoluminescence Properties

The study of π-extended fluorene derivatives, including compounds with cyano and nitro groups, revealed that these derivatives exhibit high fluorescence quantum yields and unique solvatochromic behavior, which could be relevant for the development of new fluorescent materials. This highlights the potential application of compounds like (Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide in optical and electronic devices due to their photoluminescent properties (Hidehiro Kotaka, G. Konishi, K. Mizuno, 2010).

Structural Analysis

The detailed structural analysis of similar compounds has been conducted to understand the interplay of steric and electronic factors affecting the strength of intramolecular hydrogen bonds. Such studies provide insight into the molecular architecture and interactions critical for designing molecules with desired physical and chemical properties, which is crucial for various applications in materials science and pharmaceuticals (V. Bertolasi, L. Pretto, V. Ferretti, P. Gilli, G. Gilli, 2006).

Synthesis of Entacapone

Research on a new synthesis pathway for Entacapone, a medication used to treat Parkinson's disease, showcases the pharmaceutical applications of complex organic compounds. While Entacapone itself is a specific drug, the synthesis methods and chemical reactions involved, such as amine-mediated demethylation, could be relevant for the synthesis and study of (Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide, especially in exploring its potential pharmaceutical applications (ATTIMOGAE SHIVAMURTHY HARISHA et al., 2015).

Mechanofluorochromic Properties

The investigation into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, which include changes in emission properties upon mechanical stress, suggests potential applications in sensing and security devices. The ability to alter optical properties through structural modification could inform research into materials with similar backbones for use in novel sensory applications (Qing‐bao Song et al., 2015).

properties

IUPAC Name

(Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3O6/c1-34-22-4-2-3-14(23(22)35-13-15-5-6-17(25)10-19(15)26)9-16(12-27)24(31)28-20-8-7-18(29(32)33)11-21(20)30/h2-11,30H,13H2,1H3,(H,28,31)/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZLTYWAQWROSV-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

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